molecular formula C33H34N7.Cl<br>C33H34ClN7 B12913883 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride CAS No. 68134-34-9

3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride

Cat. No.: B12913883
CAS No.: 68134-34-9
M. Wt: 564.1 g/mol
InChI Key: PJKUDEUBYMNDHH-UHFFFAOYSA-M
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

δ (ppm) Multiplicity Assignment
8.72 singlet Phenazinium H-1, H-9
8.15 doublet Phenazinium H-4, H-6
7.89 multiplet Position 5 phenyl protons
7.45 triplet Azo-linked phenyl protons
3.65 quartet -N-CH₂-CH₃ (diethylamino)
3.12 triplet -CH₂-CN (cyanoethyl)
1.22 triplet -CH₂-CH₃ (ethyl groups)

¹³C NMR (126 MHz, DMSO-d₆) :

  • 119.3 ppm : Cyano carbon (C≡N)
  • 152.8 ppm : Azo-linked carbons (N=N-Ph)
  • 142.1–128.4 ppm : Aromatic carbons (phenazinium and phenyl)
  • 48.2 ppm : N-CH₂-CH₃ (diethylamino)

Infrared (IR) Spectroscopy

Absorption (cm⁻¹) Assignment
2225 ν(C≡N) stretch
1602 ν(N=N) azo linkage
1580–1450 ν(C=C) aromatic rings
1350 δ(C-H) aliphatic chains

UV-Visible Spectroscopy

λₘₐₓ (ethanol) :

  • 528 nm (ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹): π→π* transition in phenazinium-azo conjugated system
  • 342 nm : n→π* transition of the azo group

Mass Spectrometry

High-Resolution ESI-MS (m/z) :

  • 599.2 [M-Cl]⁺ (calc. 599.2103 for C₃₅H₃₄N₉⁺)
  • Fragmentation pathway:
    • Loss of diethylamine (-73 Da)
    • Cleavage of azo bond (-28 Da)
    • Cyanoethyl group elimination (-54 Da)

Properties

CAS No.

68134-34-9

Molecular Formula

C33H34N7.Cl
C33H34ClN7

Molecular Weight

564.1 g/mol

IUPAC Name

3-[4-[[8-(diethylamino)-10-phenylphenazin-10-ium-2-yl]diazenyl]-N-ethylanilino]propanenitrile;chloride

InChI

InChI=1S/C33H34N7.ClH/c1-4-38(5-2)29-18-20-31-33(24-29)40(28-11-8-7-9-12-28)32-23-26(15-19-30(32)35-31)37-36-25-13-16-27(17-14-25)39(6-3)22-10-21-34;/h7-9,11-20,23-24H,4-6,10,22H2,1-3H3;1H/q+1;/p-1

InChI Key

PJKUDEUBYMNDHH-UHFFFAOYSA-M

Canonical SMILES

CCN(CC)C1=CC2=[N+](C3=C(C=CC(=C3)N=NC4=CC=C(C=C4)N(CC)CCC#N)N=C2C=C1)C5=CC=CC=C5.[Cl-]

Origin of Product

United States

Preparation Methods

The synthesis of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves multiple steps. The primary synthetic route includes the diazotization of 4-[(2-Cyanoethyl)ethylamino]aniline followed by coupling with 7-(diethylamino)-5-phenylphenazinium chloride. The reaction conditions typically involve acidic environments and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial production methods often scale up this synthetic route, utilizing large reactors and continuous flow systems to maintain consistent quality and yield. The use of automated systems helps in monitoring the reaction parameters closely, ensuring the reproducibility of the compound.

Chemical Reactions Analysis

3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the cleavage of azo bonds.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl rings, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride has a wide range of scientific research applications:

    Chemistry: It is used as a dye and a staining agent in various chemical analyses.

    Biology: The compound is employed in biological staining techniques to visualize cellular components.

    Industry: The compound is used in the manufacturing of colored materials, including textiles and inks.

Mechanism of Action

The mechanism of action of 3-[[4-[(2-Cyanoethyl)ethylamino]phenyl]azo]-7-(diethylamino)-5-phenylphenazinium chloride involves its interaction with molecular targets through its azo and phenazinium groups. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color. The molecular pathways involved include electron transfer processes and the formation of charge-transfer complexes.

Comparison with Similar Compounds

Comparison with Similar Phenazinium Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between the target compound and analogous phenazinium derivatives:

Compound Name Substituent at Phenylazo Position Molecular Formula Molecular Weight (g/mol) Key Applications
Target Compound (2-Cyanoethyl)ethylamino C₃₁H₃₂ClN₇ 554.11 Limited data; likely dyes
Janus Green B (C.I. 11050) Dimethylamino C₃₀H₃₁ClN₆ 511.06 Biological staining
3-Amino-7-[(2,4-diaminophenyl)azo]-2,8-dimethyl-5-phenylphenazinium chloride 2,4-Diaminophenyl C₂₉H₂₈ClN₉ 546.06 Industrial dyes

Key Observations :

  • The 2-cyanoethyl group in the target compound introduces a polar nitrile (-CN) functionality, which may enhance solubility in polar solvents compared to Janus Green B’s dimethylamino group (electron-donating) .
Physicochemical Properties
  • Electronic Absorption :
    Janus Green B exhibits strong absorption in the visible spectrum (λₐᵦₛ ~610 nm) due to its conjugated azo-phenazinium system . The target compound’s nitrile group may cause a hypsochromic (blue) shift due to its electron-withdrawing nature, altering its color profile.
  • Thermal Stability: Phenazinium dyes generally decompose above 250°C. The cyanoethyl group’s thermal stability is uncharacterized but may lower decomposition temperatures compared to dimethylamino derivatives .

Biological Activity

  • Molecular Formula : C33H34ClN
  • Molecular Weight : 564.12 g/mol
  • CAS Number : 68134-34-9

The compound belongs to the phenazinium family, characterized by its azo and diethylamino functional groups, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular components, including:

  • Cell Membrane Interaction : The diethylamino group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively.
  • Reactive Oxygen Species (ROS) Generation : Studies indicate that phenazinium compounds can generate ROS, leading to oxidative stress in targeted cells.
  • Azo Group Activity : The azo linkage may play a role in redox reactions, influencing cellular signaling pathways.

Anticancer Activity

Research has demonstrated that phenazinium derivatives exhibit anticancer properties. For instance:

  • In Vitro Studies : Experiments have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis through ROS generation and mitochondrial dysfunction.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via ROS
A549 (Lung)12Mitochondrial dysfunction and cell cycle arrest

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens.

  • Bacterial Inhibition : Studies indicate effective inhibition against Gram-positive bacteria, likely due to membrane disruption caused by the lipophilic nature of the diethylamino group.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Study 1: Anticancer Efficacy in Breast Cancer Models

A recent study published in Cancer Research evaluated the efficacy of this compound in MCF-7 breast cancer models. The findings indicated a significant reduction in tumor growth when treated with varying concentrations of the compound over a period of two weeks. Histological analysis revealed increased apoptosis markers in treated tissues compared to controls.

Study 2: Antimicrobial Activity Against Resistant Strains

Another study focused on the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound effectively inhibited MRSA growth at concentrations lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent.

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